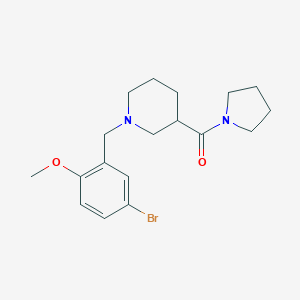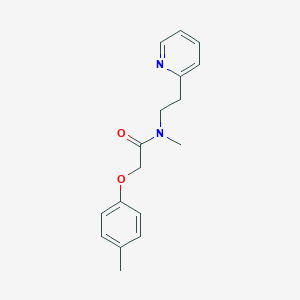
1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine is a synthetic compound that belongs to the family of piperidine derivatives. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
作用機序
The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the modulation of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and neuronal survival. The binding of this compound to the sigma-1 receptor results in the modulation of various downstream signaling pathways, which ultimately leads to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to exhibit neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One of the advantages of using 1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine in lab experiments is its high affinity and selectivity towards the sigma-1 receptor, which allows for the specific modulation of this target. Additionally, it has been shown to exhibit good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for the study of 1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One direction is the development of more potent and selective sigma-1 receptor modulators based on the chemical structure of this compound. Another direction is the evaluation of its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, the mechanisms underlying its neuroprotective effects need to be further elucidated in order to develop more effective treatments for stroke and traumatic brain injury.
合成法
The synthesis of 1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the reaction of 1-(5-Bromo-2-methoxybenzyl)piperidine with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions and under inert atmosphere to prevent the formation of unwanted side products.
科学的研究の応用
1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit significant affinity and selectivity towards the sigma-1 receptor, which is a target for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, it has been studied for its potential use as an analgesic and anti-inflammatory agent.
特性
分子式 |
C18H25BrN2O2 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H25BrN2O2/c1-23-17-7-6-16(19)11-15(17)13-20-8-4-5-14(12-20)18(22)21-9-2-3-10-21/h6-7,11,14H,2-5,8-10,12-13H2,1H3 |
InChIキー |
VTKBRGQVSXSKDN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCC3 |
正規SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Ethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B247246.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
methanone](/img/structure/B247255.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)

![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)

![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)